

# Spectroscopic and Synthetic Profile of 3-Chlorothiophene-2-carboxamide: A Technical Guide

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## Compound of Interest

Compound Name: **3-Chlorothiophene-2-carboxamide**

Cat. No.: **B136292**

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This technical guide provides a detailed overview of the spectroscopic characteristics and a known synthetic pathway for **3-Chlorothiophene-2-carboxamide**. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a comprehensive set of predicted spectroscopic data based on the analysis of structurally analogous compounds. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Chlorothiophene-2-carboxamide**. These predictions are derived from established spectroscopic principles and data from closely related thiophene derivatives.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.6 - 7.8	d	~5.0	H5
~7.1 - 7.3	d	~5.0	H4
~7.5 (broad s)	s	-	-NH <sub>2</sub>
~5.8 (broad s)	s	-	-NH <sub>2</sub>

Predicted in CDCl<sub>3</sub>

### Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~164	C=O (Amide)
~135	C2
~130	C3
~128	C5
~126	C4

Predicted in CDCl<sub>3</sub>

### Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (Amide)
~1660	Strong	C=O Stretch (Amide I)
~1620	Medium	N-H Bend (Amide II)
~1400	Medium	C-N Stretch
~750	Strong	C-Cl Stretch

Predicted as KBr pellet

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
161/163	100/33	[M] <sup>+</sup> (Molecular Ion)
145/147	Moderate	[M-NH <sub>2</sub> ] <sup>+</sup>
117/119	Moderate	[M-CONH <sub>2</sub> ] <sup>+</sup>
89	Moderate	[C <sub>4</sub> H <sub>2</sub> S] <sup>+</sup>

Predicted via Electron Ionization (EI)

## Experimental Protocols

The following section details a reported synthetic protocol for **3-Chlorothiophene-2-carboxamide** and provides a general methodology for acquiring the spectroscopic data presented in this guide.

## Synthesis of 3-Chlorothiophene-2-carboxamide

A reported synthesis for **3-Chlorothiophene-2-carboxamide** involves a multi-step reaction sequence starting from Methyl 3-amino-2-thiophenecarboxylate. The key transformation involves the conversion of the amino group to a chloro group via a Sandmeyer-type reaction, followed by amidation.

A multi-step reaction with 3 steps has been reported:

- Hydrazine hydrate / butan-1-ol / 4 h / Heating
- conc. HCl, sodium nitrite / H<sub>2</sub>O / 0.08 h
- phosphorus pentachloride, phosphoryl chloride / 1 h / Heating[1]

This synthesis was reported by Huddleston, Patrick R.; Barker, John M.; Adamczewska, Yolante Z.; Wood, Michael L.; Holmes, David in the Journal of Chemical Research, Miniprint in 1993.[1]

## General Spectroscopic Methodology

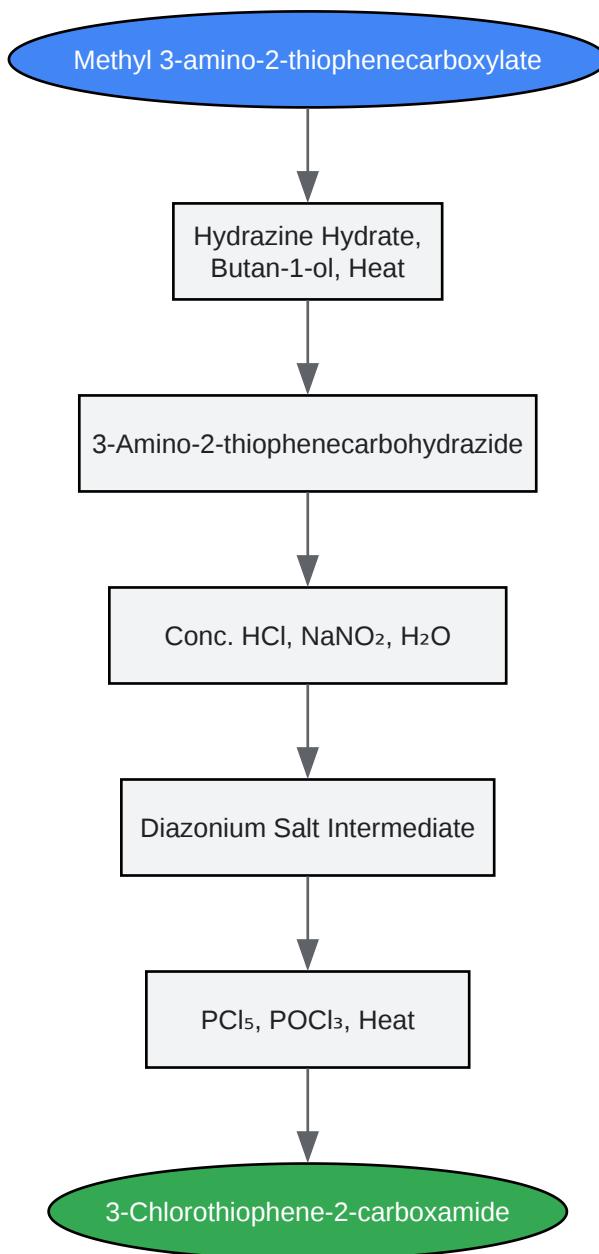
The following are general protocols that would be suitable for obtaining the spectroscopic data for **3-Chlorothiophene-2-carboxamide**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), with tetramethylsilane (TMS) used as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be prepared as a potassium bromide (KBr) pellet. The spectrum would be recorded over a standard range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample would be introduced, and the resulting fragmentation pattern analyzed.

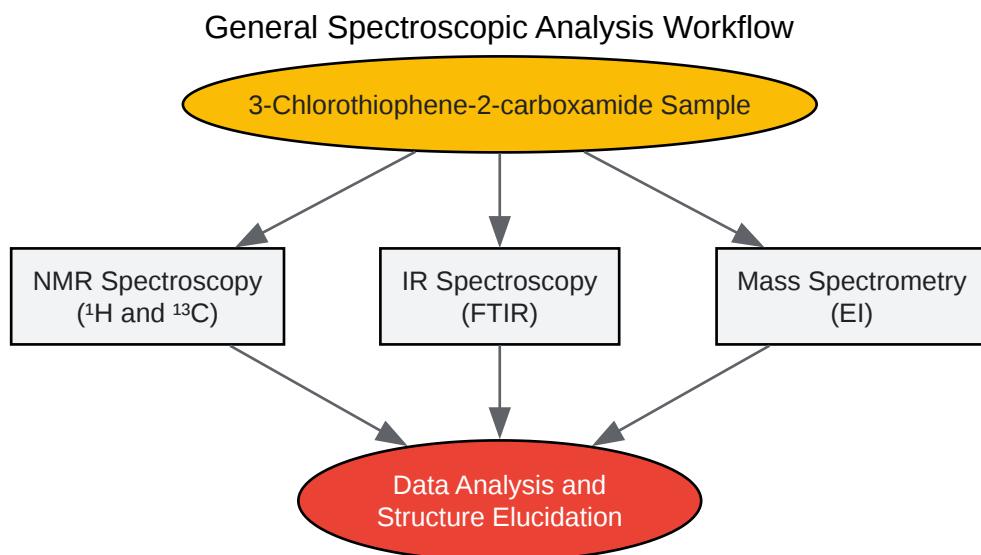
## Visualizations

The following diagrams illustrate the logical flow of the synthesis and the general workflow for spectroscopic analysis.

## Synthesis Workflow for 3-Chlorothiophene-2-carboxamide

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Caption: Synthetic pathway to **3-Chlorothiophene-2-carboxamide**.



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Caption: Workflow for spectroscopic characterization.

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## References

- 1. 3-CHLOROTHIOPHENE-2-CARBOXAMIDE synthesis - [chemicalbook](#) [chemicalbook.com]
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